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Compound of Interest

Compound Name: 2-(2-acetylphenoxy)acetic Acid

Cat. No.: B160630 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of 2-(2-acetylphenoxy)acetic acid, a

compound of interest in various chemical and pharmaceutical research fields. Due to the

limited availability of comprehensive, publicly accessible spectroscopic data, this guide

presents predicted spectral information based on established principles and data from

analogous compounds. It also outlines a general synthetic methodology and the standard

protocols for acquiring the necessary spectroscopic data. This guide serves as a foundational

resource for researchers planning to synthesize or work with 2-(2-acetylphenoxy)acetic acid.

Chemical Structure and Properties
IUPAC Name: 2-(2-acetylphenoxy)acetic acid

CAS Number: 1878-62-2

Molecular Formula: C₁₀H₁₀O₄

Molecular Weight: 194.18 g/mol

General Description: A white to off-white solid, typically soluble in organic solvents with

limited solubility in water. The molecule features a carboxylic acid moiety, an ether linkage,

and a ketone functional group, making it a versatile synthetic intermediate.
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Predicted Spectroscopic Data
Comprehensive experimental spectroscopic data for 2-(2-acetylphenoxy)acetic acid is not

readily available in peer-reviewed literature. The following tables summarize the predicted data

based on the analysis of its chemical structure and comparison with similar phenoxyacetic acid

derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 - 12.0 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~7.8 - 7.9 Doublet of Doublets 1H
Aromatic H (ortho to

acetyl)

~7.5 - 7.6 Triplet of Doublets 1H
Aromatic H (para to

acetyl)

~7.1 - 7.2 Triplet 1H
Aromatic H (meta to

acetyl)

~6.9 - 7.0 Doublet 1H
Aromatic H (ortho to

ether)

~4.8 Singlet 2H Methylene (-O-CH₂-)

~2.6 Singlet 3H
Acetyl methyl (-

C(O)CH₃)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~200 Acetyl carbonyl (-C(O)CH₃)

~170 Carboxylic acid carbonyl (-COOH)

~155 Aromatic C (ipso, ether linkage)

~135 Aromatic C (ipso, acetyl group)

~133 Aromatic CH

~125 Aromatic CH

~122 Aromatic CH

~115 Aromatic CH

~65 Methylene (-O-CH₂-)

~29 Acetyl methyl (-C(O)CH₃)

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1700-1720 Strong
C=O stretch (Carboxylic acid

dimer)

1670-1690 Strong C=O stretch (Aryl ketone)

1580-1600 Medium C=C stretch (Aromatic)

1200-1250 Strong C-O stretch (Ether)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Interpretation

194 [M]⁺ (Molecular ion)

151 [M - COOH]⁺

135 [M - OCH₂COOH]⁺

121 [C₇H₅O₂]⁺

43 [CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the general procedures for the synthesis and spectroscopic

characterization of 2-(2-acetylphenoxy)acetic acid.

3.1. Synthesis of 2-(2-acetylphenoxy)acetic acid

A common method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.

Reaction: 2'-Hydroxyacetophenone is reacted with an alkali base (e.g., sodium hydroxide or

potassium carbonate) to form the corresponding phenoxide. This is followed by nucleophilic

substitution with an α-haloacetic acid ester (e.g., ethyl chloroacetate or ethyl bromoacetate).

The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Procedure:

Dissolve 2'-hydroxyacetophenone in a suitable solvent such as acetone or

dimethylformamide (DMF).

Add a base, for example, anhydrous potassium carbonate, in excess.

Add ethyl chloroacetate to the mixture.

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress

by thin-layer chromatography (TLC).
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After completion, cool the mixture and filter to remove the inorganic salts.

Evaporate the solvent under reduced pressure.

To the resulting crude ester, add an aqueous solution of sodium hydroxide and an alcohol

like ethanol.

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete

(monitored by TLC).

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(2-
acetylphenoxy)acetic acid.

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system

(e.g., ethanol/water) to obtain the pure product.

3.2. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency

of 300 MHz or higher.

The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆).

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly

using an attenuated total reflectance (ATR) accessory.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):
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Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI)

source.

The sample is introduced, and the resulting fragmentation pattern is analyzed.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of 2-
(2-acetylphenoxy)acetic acid.
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Synthesis and Spectroscopic Analysis Workflow.

Conclusion
While a complete, experimentally verified spectroscopic dataset for 2-(2-acetylphenoxy)acetic
acid is not readily available in the public domain, this guide provides a robust, predicted

dataset and standard methodologies for its synthesis and characterization. Researchers are
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encouraged to perform these analyses to obtain empirical data, which will be crucial for any

application in drug development or scientific research. The provided protocols and workflow

offer a clear path for the generation and confirmation of this valuable compound.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of 2-(2-acetylphenoxy)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160630#spectroscopic-data-of-2-2-acetylphenoxy-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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